naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime
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Overview
Description
Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime is a synthetic organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse pharmacological properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime typically involves the cyclization of naphthyl derivatives followed by the introduction of the oxime group. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of anhydrous potassium carbonate in anhydrous acetone. The mixture is refluxed for several hours, cooled, and then acidified with concentrated hydrochloric acid to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and substituted naphthofuran compounds.
Scientific Research Applications
Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the development of organic semiconductors and optoelectronic devices
Mechanism of Action
The mechanism of action of naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran derivative with potential biological activities.
Naphtho[2,1-b6,5-b’]difuran: Known for its optoelectronic properties and applications in organic semiconductors.
Uniqueness
Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]benzo[e][1]benzofuran-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-5-13(6-9-15)11-23-21-17-12-22-18-10-7-14-3-1-2-4-16(14)19(17)18/h1-10H,11-12H2/b21-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOALHDEMATNIH-FXBPSFAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOCC2=CC=C(C=C2)Cl)C3=C(O1)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N/OCC2=CC=C(C=C2)Cl)/C3=C(O1)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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